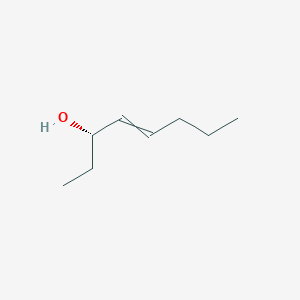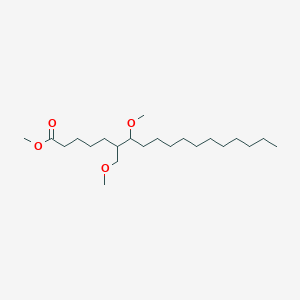
Octadecanoic acid, 7-methoxy-6-(methoxymethyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanoic acid, 7-methoxy-6-(methoxymethyl)-, methyl ester is a complex organic compound with the molecular formula C22H44O4. It is characterized by the presence of an ester group, methoxy groups, and a long carbon chain, making it a unique molecule with specific chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanoic acid, 7-methoxy-6-(methoxymethyl)-, methyl ester typically involves esterification reactions. One common method is the reaction of octadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Octadecanoic acid, 7-methoxy-6-(methoxymethyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding acids and alcohols.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Octadecanoic acid and methanol.
Reduction: Octadecanol and methanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Octadecanoic acid, 7-methoxy-6-(methoxymethyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of Octadecanoic acid, 7-methoxy-6-(methoxymethyl)-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release octadecanoic acid and methanol, which can then participate in various biochemical pathways. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and interaction with biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
Octadecanoic acid, methyl ester: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
Hexadecanoic acid, 7-methoxy-6-(methoxymethyl)-, methyl ester: Similar structure but with a shorter carbon chain, affecting its physical properties and reactivity.
Octadecanoic acid, 6-(methoxymethyl)-, methyl ester: Missing one methoxy group, leading to different chemical behavior.
Uniqueness
Octadecanoic acid, 7-methoxy-6-(methoxymethyl)-, methyl ester is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its solubility in organic solvents and its ability to participate in a variety of chemical reactions .
Propiedades
Número CAS |
184238-42-4 |
|---|---|
Fórmula molecular |
C22H44O4 |
Peso molecular |
372.6 g/mol |
Nombre IUPAC |
methyl 7-methoxy-6-(methoxymethyl)octadecanoate |
InChI |
InChI=1S/C22H44O4/c1-5-6-7-8-9-10-11-12-13-17-21(25-3)20(19-24-2)16-14-15-18-22(23)26-4/h20-21H,5-19H2,1-4H3 |
Clave InChI |
SIHGJOULYXWGRP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(C(CCCCC(=O)OC)COC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


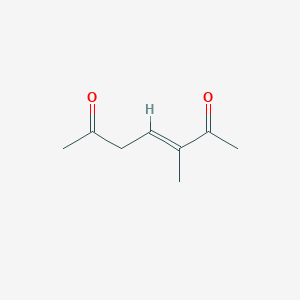
![1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12579000.png)
![(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12579008.png)
![(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione](/img/structure/B12579009.png)
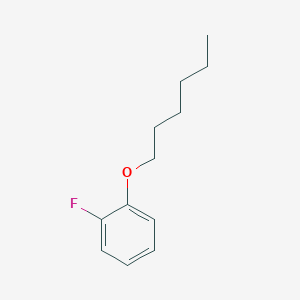
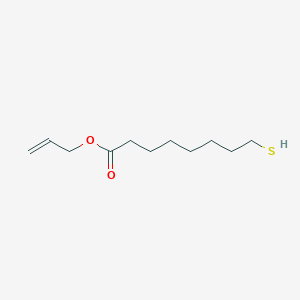

![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B12579026.png)


![[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12579056.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine](/img/structure/B12579063.png)
![Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-](/img/structure/B12579076.png)
